3-Bromo-4-phenyl-1,2,5-thiadiazole
Description
3-Bromo-4-phenyl-1,2,5-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with bromine at position 3 and a phenyl group at position 3. Thiadiazoles are valued in medicinal and materials chemistry due to their electronic properties and versatility in substitution reactions.
Properties
Molecular Formula |
C8H5BrN2S |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
3-bromo-4-phenyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
VWGNTXXMTIVDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenyl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylthiosemicarbazide with bromine in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods: Industrial production of 3-Bromo-4-phenyl-1,2,5-thiadiazole may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-phenyl-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products:
- Substituted thiadiazoles with various functional groups.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Mechanism of Action
The biological activity of 3-Bromo-4-phenyl-1,2,5-thiadiazole is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 3-Chloro-4-phenyl-1,2,5-thiadiazole : Replacing bromine with chlorine reduces molecular weight (196.66 g/mol vs. 241.11 g/mol for the bromo analog) and alters reactivity. Chlorine’s lower electronegativity and weaker leaving-group ability may result in slower nucleophilic substitution compared to bromine .
- 2-Bromo-4-phenyl-1,3-thiazole : This positional isomer shifts the bromine to position 2 and replaces the 1,2,5-thiadiazole core with a 1,3-thiazole ring. The crystal structure reveals a 7.45° twist between the thiazole and phenyl rings, influencing π-π stacking (Cg⋯Cg distance: 3.815 Å) and intermolecular S⋯Br interactions (3.5402 Å) .
Functional Group Variations
- 3-Benzoyl-4-ethyl-1,2,5-thiadiazole (3m) : Features a benzoyl group at position 3 and ethyl at position 4. Elemental analysis (C: 54.29%, H: 2.40%) aligns with calculated values (C: 54.54%, H: 2.29%), confirming structural integrity. The ethyl group enhances hydrophobicity compared to phenyl .
- 3-Benzoyl-4-phenethyl-1,2,5-thiadiazole (3p) : Substitution with a phenethyl group increases molecular weight (294.37 g/mol) and alters spectroscopic properties, evidenced by IR absorption at 1651 cm⁻¹ (C=O stretch) and a dominant MS fragment at m/z 91 (100% intensity, likely from phenyl cleavage) .
Spectroscopic and Analytical Data Comparison
Table 1: Elemental Analysis of Selected Thiadiazoles
| Compound | C% (Calc/Found) | H% (Calc/Found) | N% (Calc/Found) | S% (Calc/Found) |
|---|---|---|---|---|
| 3-Benzoyl-4-ethyl-1,2,5-thiadiazole (3m) | 54.54/54.29 | 2.29/2.40 | 9.09/9.21 | 10.40/10.18 |
| 3-Benzoyl-4-phenethyl-1,2,5-thiadiazole (3p) | 69.36/69.44 | 4.79/4.61 | 9.52/9.33 | 10.89/10.69 |
Table 2: Key Spectroscopic Features
| Compound | IR (υ, cm⁻¹) | MS (EI) Dominant Fragments |
|---|---|---|
| 3-Benzoyl-4-phenethyl-1,2,5-thiadiazole | 1651 (C=O), 1590, 1443 | m/z 294 (M⁺, 56%), 91 (100%) |
| 2-Bromo-4-phenyl-1,3-thiazole | 1476, 1420, 689 | m/z 240 (M⁺), 91 (base peak) |
Crystallographic and Physical Properties
- 2-Bromo-4-phenyl-1,3-thiazole : Exhibits a planar thiazole ring with a slight twist (7.45°) relative to the phenyl group. Short S⋯Br contacts (3.5402 Å) and π-π interactions contribute to crystal stability .
- 4-(Bromomethyl)-2,1,3-benzothiadiazole : The bromomethyl substituent on a benzothiadiazole core (CAS: 16405-99-5) enables alkylation reactions, differing from direct bromine substitution on the thiadiazole ring .
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